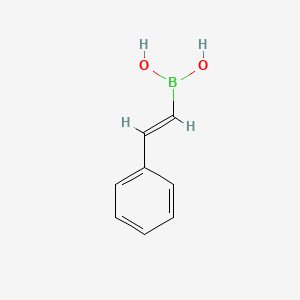
2,5-Difluorobenzene-1,4-diamine
Übersicht
Beschreibung
2,5-Difluorobenzene-1,4-diamine is a chemical compound with the molecular formula C6H6F2N2 . It is also known by other names such as 1,4-Diamino-2,5-difluorobenzene . The compound is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions of benzene . For instance, a new synthetic approach towards PTQ10, a conjugated polymer, has been designed which can exhibit both high efficiency and straightforward synthesis .Molecular Structure Analysis
The molecular structure of 2,5-Difluorobenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it . The InChI code for the compound is 1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Difluorobenzene-1,4-diamine is 144.12 g/mol . It has a topological polar surface area of 52 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Application 1: Organic Synthesis Intermediate
- Summary of Application: “2,5-Difluorobenzene-1,4-diamine” is used as an intermediate in organic synthesis . It plays a crucial role in the development of various organic compounds.
Application 2: Organic Solar Cells
- Summary of Application: “2,5-Difluorobenzene-1,4-diamine” is used in the synthesis of conjugated polymers for organic solar cells . These polymers have shown promise due to their potential for low cost, easy processing, light weight, and flexibility .
- Methods of Application: The compound is used in the synthesis of a specific polymer called PTQ10. The synthesis involves a new approach that significantly reduces cost and accommodates different side chains to move towards green processing solvents .
- Results or Outcomes: High efficiency organic solar cells have been demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .
Application 3: Fluorescence “On–Off-On” Determination of Nitrite
- Summary of Application: “2,5-Difluorobenzene-1,4-diamine” is used in the synthesis of fluorine and nitrogen co-doped near-infrared carbon dots (NIR-CDs) for fluorescence “on–off-on” determination of nitrite .
- Methods of Application: NIR-CDs are prepared via a one-step hydrothermal method using N-(4-aminophenyl)-acetamide and 4,5-difluorobenzene-1,2-diamine as precursors . The photoluminescence quantum yield of NIR-CDs reaches 17.4%, and the optimal emission peak of NIR-CDs is 675 nm under excitation of 530 nm .
- Results or Outcomes: This assay exhibits a good linear range from 1 to 50 μM and a low detection limit of 0.056 μM for nitrite determination . The method showed good applicability for nitrite determination in soil extract, human urine, and water samples with acceptable results .
Application 4: Synthesis of Biologically Active Fused Heterocycles
- Summary of Application: “2,5-Difluorobenzene-1,4-diamine” is used in the synthesis of several biologically active fused heterocycles .
Application 5: Organic Synthesis and Chemical Medicine Intermediate
- Summary of Application: “2,5-Difluorobenzene-1,4-diamine” is used as an intermediate in organic synthesis and chemical medicine . It plays a crucial role in the development of various organic compounds and medicinal drugs.
Application 6: Synthesis of Fused Heterocycles
Zukünftige Richtungen
The future directions for 2,5-Difluorobenzene-1,4-diamine could involve its use in the synthesis of new materials. For instance, a new synthetic approach towards PTQ10, a conjugated polymer, has been designed which can exhibit both high efficiency and straightforward synthesis . This suggests potential applications in the development of organic solar cells and other photovoltaic technologies .
Eigenschaften
IUPAC Name |
2,5-difluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNFNZZMROBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303645 | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorobenzene-1,4-diamine | |
CAS RN |
698-52-2 | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037935.png)
![4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037936.png)

![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B3037940.png)


![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)
![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)
![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)

